2,4-dimethyl-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
2,4-dimethyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-5-8-7(2)10-4-3-9(8)11-6/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPYNBYUDCDYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CN=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4 Dimethyl 1h Pyrrolo 3,2 C Pyridine and Its Structural Analogs
Strategies for the Construction of the Core Pyrrolo[3,2-c]pyridine Heterocycle
The fundamental challenge in synthesizing the pyrrolo[3,2-c]pyridine scaffold lies in the precise and controlled formation of the fused pyrrole (B145914) and pyridine (B92270) rings. Chemists have developed several ingenious pathways, which can be classified based on the primary starting material—either a pyrrole or a pyridine derivative—or through the simultaneous assembly from multiple simple molecules.
Annulation strategies that build the pyridine ring onto a pre-existing pyrrole core are a valid approach for creating the pyrrolo[3,2-c]pyridine system. This method is particularly advantageous when specific substituents are required on the pyrrole ring, as they can be incorporated into the starting material. One such strategy involves the benzannulation of pyrrole with non-symmetric 2-nitro-1,3-dienes, which serves as a C4 building block to construct a six-membered ring onto the pyrrole. nih.gov This methodology has been extended to create complex polyheterocyclic systems. nih.gov
The general process involves the reaction of a pyrrole with a suitable four-carbon synthon, which, through a series of reactions including Michael addition and subsequent cyclization and aromatization steps, leads to the formation of the fused pyridine ring. nih.gov While specific examples leading directly to 2,4-dimethyl-1H-pyrrolo[3,2-c]pyridine via this route are specialized, the principle of annulating a C4 fragment onto a pyrrole precursor remains a key synthetic concept. nih.gov
A more common and direct route involves the construction of the pyrrole ring onto a functionalized pyridine precursor. This approach allows for greater control over the substitution pattern on the pyridine portion of the final molecule.
A notable synthesis of a key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, exemplifies this strategy. nih.gov The synthesis begins with a commercially available pyridine derivative and proceeds through several steps to build the fused pyrrole ring:
Oxidation: 2-bromo-5-methylpyridine (B20793) is oxidized to its corresponding N-oxide using an oxidizing agent like m-chloroperbenzoic acid. nih.gov
Nitration: The pyridine N-oxide undergoes nitration to introduce a nitro group at the 4-position of the pyridine ring. nih.gov
Side-Chain Elaboration: The methyl group at the 5-position is reacted with N,N-dimethylformamide dimethyl acetal (B89532) to form an enamine intermediate. nih.gov
Reductive Cyclization: The final and crucial step involves a reductive cyclization of the enamine intermediate using iron powder in acetic acid. This reaction reduces the nitro group to an amine, which then intramolecularly attacks the enamine moiety, leading to the formation of the pyrrole ring and yielding the 6-bromo-1H-pyrrolo[3,2-c]pyridine core. nih.gov
This multi-step sequence demonstrates a robust method for constructing the pyrrolo[3,2-c]pyridine skeleton from a pyridine starting material, providing a key halo-substituted intermediate ready for further functionalization. nih.gov Another approach involves the reaction of 2-hydrazino-3-(1H-pyrrol-1-yl)pyridine with reagents like acetylacetone, which leads to the formation of a pyrazolyl-substituted pyridine rather than the initially reported triazepine, highlighting the complexities of cyclization pathways in this system. capes.gov.br
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like pyrrolo[3,2-c]pyridine derivatives in a single step from three or more simple starting materials. These strategies are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds.
Researchers have developed multicomponent, two-step strategies to synthesize polysubstituted pyrrolo[3,2-c]pyridin-4-one derivatives. rsc.orgresearchgate.net One such method involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one, two different amines, and a β-nitrostyrene, catalyzed by acetic acid. researchgate.net This process facilitates the formation of five new C-N and C-C bonds in a domino sequence. researchgate.net Another approach uses a recyclable solid acid catalyst to combine inexpensive starting materials under mild conditions, making the process environmentally friendly. rsc.org These MCRs provide rapid access to the functionalized core structure, which can then be further modified. rsc.orgresearchgate.net
Advanced Catalytic Cross-Coupling Reactions in Pyrrolo[3,2-c]pyridine Synthesis
Cross-coupling reactions, particularly those mediated by palladium catalysts, have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org These reactions are crucial for the late-stage functionalization of the pyrrolo[3,2-c]pyridine core, allowing for the introduction of diverse substituents at specific positions.
Palladium-catalyzed cross-coupling reactions proceed through a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The choice of ligand, base, and reaction conditions is critical for achieving high efficiency, especially with nitrogen-containing heterocycles like pyridines, which can sometimes inhibit the catalyst. organic-chemistry.org
Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is widely used to introduce alkynyl groups into heterocyclic systems. organic-chemistry.org For a substrate like 6-bromo-1H-pyrrolo[3,2-c]pyridine, a Sonogashira coupling could be employed to attach various alkyne-containing fragments at the 6-position, significantly expanding the structural diversity of the derivatives. The reaction is valued for its mild conditions, often proceeding at room temperature. libretexts.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds, coupling an organoboron compound (like a boronic acid or ester) with an organohalide. nih.gov This reaction has been successfully applied to the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate to synthesize a range of 6-aryl derivatives. nih.gov In a typical procedure, the bromo-substituted pyrrolopyridine is reacted with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₂CO₃ in a dioxane/water solvent system under microwave irradiation. nih.gov This method has proven effective for introducing a wide array of substituted aryl groups onto the pyrrolo[3,2-c]pyridine scaffold. nih.gov
| Compound | Arylboronic Acid Used | Yield (%) |
|---|---|---|
| 10k | 4-Ethoxyphenylboronic acid | 57% |
| 10p | Naphthalen-2-ylboronic acid | 52% |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org It is a powerful method for synthesizing aryl amines, which are common structures in pharmaceuticals. youtube.com The reaction's development allowed for the facile synthesis of C-N bonds under conditions much milder than traditional methods. wikipedia.org For the pyrrolo[3,2-c]pyridine core, this reaction would be instrumental in introducing primary or secondary amine functionalities at positions such as C6, using the 6-bromo derivative as the starting material. The choice of bulky, electron-rich phosphine (B1218219) ligands is crucial for the success of these transformations, especially with challenging substrates. youtube.com
Copper catalysis offers complementary reactivity to palladium, particularly in oxidative cyclization and C-N bond-forming reactions. An efficient method for the N-arylation of the pyrrole nitrogen in 6-bromo-1H-pyrrolo[3,2-c]pyridine utilizes copper(II) acetate (B1210297) (Cu(OAc)₂). nih.gov In this procedure, the NH of the pyrrole ring is coupled with 3,4,5-trimethoxyphenylboronic acid in the presence of Cu(OAc)₂, a base, and pyridine under microwave irradiation to yield the N-arylated product. nih.gov
Derivatization and Site-Specific Functionalization Strategies
The modification of the this compound scaffold is essential for creating structural diversity and for structure-activity relationship (SAR) studies. Various strategies have been developed to introduce functional groups at specific positions on the pyrrolo[3,2-c]pyridine nucleus.
Electrophilic Substitution Reactions on the Pyrrolo[3,2-c]pyridine Nucleus
The pyrrolo[3,2-c]pyridine ring system possesses a unique electronic character, combining an electron-rich pyrrole ring with an electron-deficient pyridine ring. This duality governs the regioselectivity of electrophilic substitution reactions. Generally, the pyrrole moiety is more susceptible to electrophilic attack than the pyridine ring.
Direct electrophilic substitution on the this compound core is not extensively documented in the reviewed literature. However, the synthesis of precursors often involves electrophilic reactions. For instance, the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives involves the nitration of 2-bromo-5-methylpyridine-1-oxide using fuming nitric acid in sulfuric acid to produce 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide. nih.gov This nitration occurs on the pyridine ring prior to the formation of the pyrrole ring.
The direct nitration of the parent 1H-pyrrolo[3,2-c]pyridine to yield 3-nitro-1H-pyrrolo[3,2-c]pyridine has been reported, indicating that electrophilic attack is directed to the C3 position of the pyrrole ring. alfa-chemistry.com This is consistent with the known reactivity of pyrrole, which typically undergoes electrophilic substitution at the C2 or C3 position. The reaction of five-membered heterocycles like pyrroles with nitric acid/trifluoroacetic anhydride (B1165640) is a known method for direct nitration. researchgate.net
Halogenation of pyridines is generally challenging and requires harsh conditions due to the ring's electron-deficient nature. nsf.govyoutube.com However, innovative methods, such as a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, have been developed to achieve highly regioselective halogenation at the 3-position of pyridines. nsf.govnih.gov While not applied directly to this compound in the reviewed literature, such strategies highlight the complexities and potential solutions for achieving site-specific electrophilic substitutions on this heterocyclic system.
Nucleophilic Displacement and Rearrangement Processes
Nucleophilic substitution reactions on the pyrrolo[3,2-c]pyridine nucleus are less common than electrophilic substitutions on the pyrrole ring portion. However, rearrangement processes play a crucial role in the synthesis of the core structure itself.
A significant rearrangement is observed in the synthesis of 1-aryl-4-aminopyrrolo[3,2-c]pyridines. The process starts with 4-chloropyrrolo[2,3-b]pyridine, which upon fusion with a nitroaniline derivative, undergoes a ring rearrangement to form the 1-aryl-4-aminopyrrolo[3,2-c]pyridine hydrochloride salt. nih.gov This transformation is a key step in building the desired pyrrolo[3,2-c]pyridine scaffold from a different isomeric starting material.
Another relevant example of rearrangement involves the quaternization of pyridylpyrimidines. beilstein-journals.org In the case of 4-(2-pyridyl)pyrimidine, steric hindrance prevents the expected quaternization at the more reactive pyridine nitrogen. Instead, the reaction occurs at the N1 position of the pyrimidine (B1678525) ring, leading to the formation of pyrimidinium N-ylides, which subsequently cyclize to form pyrrolo[1,2-c]pyrimidines. beilstein-journals.org While this does not directly involve the this compound core, it illustrates how steric and electronic factors can dictate reaction pathways and lead to rearranged heterocyclic systems.
Introduction and Modification of Substituents for Structural Diversity
A primary strategy for achieving structural diversity in the this compound series is the introduction and subsequent modification of substituents. This is often accomplished through cross-coupling reactions and functional group transformations.
Palladium-catalyzed cross-coupling reactions are particularly useful. For example, a variety of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines have been synthesized via Suzuki coupling. nsf.gov This reaction utilizes a 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine intermediate and couples it with various substituted phenylboronic acids. nih.gov This method allows for the introduction of a wide range of aryl groups at the C6 position of the pyridine ring.
Further derivatization can be achieved by modifying existing functional groups. For instance, a nitro group on a 1-aryl substituent can be reduced to an aniline (B41778) using hydrogen gas and a palladium on carbon (Pd/C) catalyst. nih.gov The resulting amino group serves as a versatile handle for further functionalization. It can be reacted with aryl isocyanates to form diarylureas or undergo condensation with carboxylic acids in the presence of coupling agents like EDCI and HOBt to yield bisamide products. nih.gov
The table below summarizes the synthesis of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives. nsf.gov
| Compound | R | Yield (%) |
| 10a | Phenyl | 63 |
| 10e | 3,4-dimethylphenyl | 49 |
| 10h | 4-methoxyphenyl | 51 |
| 10k | 4-ethoxyphenyl | 57 |
| 10o | 4-hydroxyphenyl | 50 |
| Data sourced from Wang, C., et al. (2024). nsf.gov |
Chemo- and Regioselectivity in Pyrrolo[3,2-c]pyridine Synthetic Transformations
Chemo- and regioselectivity are critical considerations in the synthesis and functionalization of the pyrrolo[3,2-c]pyridine scaffold, given the different reactivities of the two fused rings and the various functional groups that may be present.
The synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines demonstrates excellent regioselectivity, with the Suzuki coupling occurring specifically at the C6-bromo position. nih.gov This selectivity allows for the precise installation of aryl groups on the pyridine portion of the molecule without affecting other positions.
In multi-functionalized pyrrolo[3,2-c]pyridine derivatives, chemoselectivity is key. For example, the reduction of a nitro group in the presence of other reducible functionalities, or the selective reaction of an amino group to form amides or ureas, highlights the ability to target specific functional groups under controlled conditions. nih.gov
The inherent electronic properties of the bicyclic system are a primary driver of regioselectivity in reactions directly involving the ring. As mentioned, electrophilic attack is favored on the electron-rich pyrrole ring, specifically at the C3 position. alfa-chemistry.com Conversely, nucleophilic attack would be expected to occur on the electron-deficient pyridine ring, although direct examples on the this compound core were not found in the reviewed literature. The development of one-pot, multi-component reactions for synthesizing related heterocyclic systems like benzo[c]pyrazolo researchgate.netnsf.govnaphthyridines further underscores the importance and challenge of controlling regioselectivity in complex transformations. chemrxiv.org
Reactivity and Reaction Mechanism Investigations of 2,4 Dimethyl 1h Pyrrolo 3,2 C Pyridine Systems
Detailed Mechanistic Pathways of Key Synthetic Reactions
While a specific synthetic pathway for 2,4-dimethyl-1H-pyrrolo[3,2-c]pyridine is not detailed in the available research, the synthesis of the core 1H-pyrrolo[3,2-c]pyridine scaffold has been thoroughly described, offering insight into the key mechanistic steps. One prominent pathway begins with a substituted pyridine (B92270) and involves a multi-step sequence to construct the fused pyrrole (B145914) ring. nih.gov
A representative synthesis for producing derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold starts from 2-bromo-5-methylpyridine (B20793). nih.gov The process involves an initial N-oxidation of the pyridine ring using an oxidizing agent like m-chloroperbenzoic acid. nih.gov This is followed by nitration at the C-4 position of the pyridine ring, typically using fuming nitric acid in sulfuric acid, to yield a 4-nitropyridine-1-oxide intermediate. nih.gov A crucial step involves the reaction of this intermediate with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction forms an enamine-like intermediate which is key for the subsequent cyclization. nih.gov The final construction of the fused pyrrole ring is accomplished through a reductive cyclization, often using iron powder in acetic acid, which reduces the nitro group and facilitates the intramolecular ring closure to form the 1H-pyrrolo[3,2-c]pyridine system. nih.gov
Another synthetic approach leads to dihydropyrrolo[3,2-c]pyridine-4-one analogs. This method can involve a Henry condensation of a protected pyrrole derivative, followed by reduction and intramolecular cyclization to build the pyridine portion of the scaffold. rasayanjournal.co.in
Subsequent modifications to the core scaffold, such as the introduction of aryl groups, are often achieved through palladium-catalyzed cross-coupling reactions like the Suzuki reaction. nih.gov
Table 1: Key Mechanistic Steps in a General Synthesis of the 1H-Pyrrolo[3,2-c]pyridine Scaffold
| Step | Reaction | Reagents & Conditions | Intermediate Formed |
|---|---|---|---|
| 1 | N-Oxidation | m-chloroperbenzoic acid | Pyridine-1-oxide derivative |
| 2 | Nitration | Fuming HNO₃, H₂SO₄ | 4-Nitropyridine-1-oxide derivative |
| 3 | Enamine Formation | N,N-dimethylformamide dimethyl acetal, 120 °C | (E)-2-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide derivative |
| 4 | Reductive Cyclization | Iron powder, Acetic Acid, 100 °C | 1H-pyrrolo[3,2-c]pyridine scaffold |
| 5 | Arylation (Example) | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Microwave | Aryl-substituted 1H-pyrrolo[3,2-c]pyridine |
This table is a generalized representation based on the synthesis of related derivatives. nih.gov
Exploration of Radical Intermediates and Pathways in Pyrrolopyridine Chemistry
The investigation of radical intermediates and pathways within the chemistry of the this compound system is a highly specialized field. Based on the available scientific literature, there are no specific studies focused on the exploration of radical-mediated reactions for the synthesis or functionalization of this particular compound or the general pyrrolo[3,2-c]pyridine scaffold. While radical intermediates are proposed in some pyridine cross-coupling reactions acs.org and may be involved in certain metal-catalyzed processes on related azaindoles, acs.org dedicated research into their role in the chemistry of this specific pyrrolopyridine isomer is not present in the retrieved documents.
Characterization of Intramolecular Rearrangement Reactions
Intramolecular rearrangements represent a significant pathway for the synthesis of the pyrrolo[3,2-c]pyridine skeleton, often proceeding from a different constitutional isomer. Research has characterized a key rearrangement reaction where a derivative of the pyrrolo[2,3-b]pyridine scaffold is converted into the pyrrolo[3,2-c]pyridine system. nih.gov
This transformation is observed when 4-chloropyrrolo[2,3-b]pyridine is fused with a nitroaniline at high temperatures (e.g., 180 °C). nih.gov The reaction proceeds through a ring-rearrangement mechanism to yield a 1-aryl-4-aminopyrrolo[3,2-c]pyridine hydrochloride salt. nih.gov This process provides a powerful method for accessing the pyrrolo[3,2-c]pyridine core from a more readily available isomeric precursor. Another well-known, though mechanistically different, transformation in pyrrole chemistry is the Ciamician–Dennstedt rearrangement, which involves the ring expansion of pyrroles into pyridines via carbene insertion, but this is distinct from the isomer-to-isomer rearrangement described above. acs.org
Redox Chemistry of the Pyrrolo[3,2-c]pyridine Scaffold
The redox chemistry of the pyrrolo[3,2-c]pyridine scaffold is an area that has not been extensively detailed in the provided scientific literature. While synthetic procedures often involve reduction steps, such as the use of iron in acetic acid for reductive cyclization nih.gov or sodium borohydride (B1222165) for the reduction of specific functional groups, rasayanjournal.co.in a systematic investigation of the electrochemical properties, including oxidation and reduction potentials of the this compound core, is not available in the search results. Such studies would be crucial for understanding the electronic nature of the scaffold and its potential applications in areas like materials science or as a mediator in redox-catalyzed reactions.
Tautomeric Equilibria Studies
Tautomerism is a fundamental concept in heterocyclic chemistry, and the 1H-pyrrolo[3,2-c]pyridine structure possesses the potential for multiple tautomeric forms. The designation "1H-" specifies that the most stable tautomer has the proton located on the nitrogen atom of the pyrrole ring.
While specific experimental or computational studies on the tautomeric equilibria of this compound were not found, analysis of related systems provides valuable insights. For the isomeric family of pyrazolopyridines, computational studies have shown that the 1H-tautomer is significantly more stable than other forms. mdpi.com This preference is often attributed to the preservation of aromaticity in both the six-membered pyridine ring and the five-membered pyrrole ring.
Potential tautomers of 1H-pyrrolo[3,2-c]pyridine could involve the migration of the proton from the pyrrole nitrogen (N1) to the pyridine nitrogen (N5), which would disrupt the aromaticity of the pyrrole ring. In substituted derivatives, such as the dione (B5365651) analog 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione, studies have indicated that the keto tautomer is the predominant form in the solid state. acs.org For the parent this compound, it is expected that the 1H-tautomer is the major form present at equilibrium, though the exact energetic differences between potential tautomers would require specific computational or advanced spectroscopic investigation.
Computational and Theoretical Chemistry Studies of 2,4 Dimethyl 1h Pyrrolo 3,2 C Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT/B3LYP)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used method for obtaining a reliable description of molecular properties.
For pyrrolopyridine systems, DFT calculations are employed to determine optimized molecular geometries, bond lengths, and bond angles. These calculations can also predict electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
While specific DFT studies on 2,4-dimethyl-1H-pyrrolo[3,2-c]pyridine are not extensively documented in publicly available literature, the methodologies applied to similar heterocyclic systems provide a framework for understanding its expected electronic characteristics. For instance, in related pyridine (B92270) derivatives, DFT calculations have been used to analyze the planarity of the ring system and the influence of substituents on the electronic distribution. researchgate.net Such studies often reveal a non-planar geometry, with dihedral angles influenced by the steric and electronic effects of the substituents. researchgate.net
The electronic properties of related pyrrolopyrimidine derivatives have been investigated using DFT at the B3LYP/6-311G++ level of theory to understand their optimized geometry and HOMO-LUMO energies. mdpi.comacs.org These studies are foundational for predicting the reactivity and kinetic stability of the molecule. The calculated HOMO and LUMO energies can also be used to derive various reactivity descriptors, such as electronegativity, chemical hardness, and the global electrophilicity index, which help in predicting the molecule's behavior in chemical reactions.
Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT/B3LYP analysis of this compound, based on typical values for similar heterocyclic compounds.
| Parameter | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
| Total Energy | -450 Hartree |
This table is illustrative and does not represent experimentally verified data for this specific compound.
Molecular Modeling and Docking Studies of Molecular Interactions
Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are central to drug discovery and development, allowing for the virtual screening of compound libraries and the optimization of lead candidates.
The 1H-pyrrolo[3,2-c]pyridine scaffold is recognized as a key pharmacophore in the development of kinase inhibitors. nih.gov Derivatives of this scaffold have been investigated as inhibitors for various protein kinases, including VEGFR-2, tubulin, and EGFR. researchgate.netnih.gov
A typical molecular docking workflow involves:
Preparation of the protein target structure, often from the Protein Data Bank (PDB).
Generation of a 3D conformation of the ligand, in this case, this compound.
Using a docking algorithm to predict the binding pose and affinity of the ligand within the protein's active site.
Analysis of the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.
The following interactive table summarizes potential protein targets for pyrrolopyridine scaffolds based on studies of its derivatives.
| Protein Target | Therapeutic Area | Key Interactions Observed in Derivatives | Reference |
| VEGFR-2 | Anticancer | Hydrogen bonds, hydrophobic interactions in ATP binding site | researchgate.net |
| Tubulin | Anticancer | Hydrogen bonds with colchicine (B1669291) binding site | nih.gov |
| MPS1 Kinase | Anticancer | Not specified | |
| FMS Kinase | Anticancer, Anti-inflammatory | Not specified |
Analysis of Excited-State Properties and Charge Transfer Phenomena
The study of excited-state properties and charge transfer phenomena is crucial for understanding the photophysical behavior of molecules, which is relevant for applications in materials science, such as in organic light-emitting diodes (OLEDs), and for understanding photochemical reactions. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method for investigating electronic transitions and excited-state properties.
For pyrrolopyridine derivatives, studies have shown that the electronic transitions can exhibit intramolecular charge transfer (ICT) characteristics. nih.gov This means that upon excitation with light, there is a redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. The extent of this charge transfer can be influenced by the nature of substituents and the polarity of the solvent.
A comprehensive study on 4-(N-substituted amino)-1H-pyrrolo[2,3-b]pyridines, an isomer of the title compound, revealed dual fluorescence in polar solvents, with one of the emission bands attributed to a charge-transfer state. mdpi.com This study highlights the role of the dimethylamine (B145610) group as an electron donor and the pyridine ring as an electron acceptor. mdpi.com Such insights suggest that the this compound scaffold could also exhibit interesting photophysical properties, although the methyl groups are weaker electron donors than an amino group.
Theoretical calculations using TD-DFT can predict absorption and emission spectra, as well as the nature of the electronic transitions (e.g., n→π* or π→π*). Analysis of the molecular orbitals involved in these transitions can confirm the presence and direction of charge transfer.
A hypothetical table of photophysical properties for this compound, as would be predicted by TD-DFT calculations, is presented below.
| Property | Predicted Value (in vacuum) |
| Maximum Absorption Wavelength (λmax) | 320 nm |
| Oscillator Strength (f) | 0.4 |
| Major Transition | HOMO → LUMO (π→π*) |
| Excited State Dipole Moment | 4.8 D |
This table is illustrative and not based on published experimental data for this specific compound.
Conformational Analysis and Energetic Profiles
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences and the energetic barriers between different conformers is important for predicting a molecule's shape, reactivity, and how it will interact with biological targets.
For a molecule like this compound, conformational flexibility is limited due to the fused aromatic ring system. However, rotation of the methyl groups is possible. More significantly, the molecule can exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, most commonly by the migration of a proton. In the case of 1H-pyrrolo[3,2-c]pyridine, the proton on the pyrrole (B145914) nitrogen can potentially migrate to one of the nitrogen atoms on the pyridine ring, leading to different tautomers.
Computational methods can be used to calculate the relative energies of these different conformers and tautomers, thus predicting the most stable form of the molecule. By mapping the potential energy surface as a function of specific dihedral angles or reaction coordinates for proton transfer, it is possible to determine the energy barriers for these conformational changes.
For a related compound, 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine, crystallographic studies have shown that the molecule is nearly coplanar, with small dihedral angles between the pyridine and azaindole rings. These experimental findings can be correlated with computational results to validate the theoretical models.
A theoretical study on the energetic profile of this compound would typically involve calculating the energies of the possible tautomers to determine their relative stabilities. An illustrative table of such results is provided below.
| Tautomer | Relative Energy (kcal/mol) | Predicted Population at 298 K |
| 1H-pyrrolo[3,2-c]pyridine (canonical) | 0.0 | >99% |
| 5H-pyrrolo[3,2-c]pyridine | +5.2 | <1% |
| 7H-pyrrolo[3,2-c]pyridine | +8.1 | <0.1% |
This table is for illustrative purposes and the values are hypothetical.
Advanced Spectroscopic and Analytical Characterization Methodologies for Pyrrolo 3,2 C Pyridine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of pyrrolo[3,2-c]pyridine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, enabling the precise assignment of the core structure and its substituents.
In ¹H NMR spectra of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, the proton on the pyridine (B92270) ring (H-7) typically appears as a singlet in the downfield region, often around δ 9.0-9.1 ppm. nih.gov The protons of the pyrrole (B145914) ring (H-2 and H-3) exhibit distinct signals, often as doublets, with chemical shifts influenced by the substituents on the fused ring system. For instance, in a series of these compounds, the H-3 proton resonates at approximately δ 7.3-7.4 ppm, while the H-2 proton appears around δ 6.7-6.8 ppm. nih.gov The methyl groups in a compound like 2,4-dimethyl-1H-pyrrolo[3,2-c]pyridine would be expected to show sharp singlet signals in the upfield region of the spectrum.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbon atoms of the pyrrolo[3,2-c]pyridine core display characteristic chemical shifts. For example, in 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, the pyridine carbon C-7 is typically observed around δ 141-143 ppm, while the pyrrole carbons C-2 and C-3 resonate at approximately δ 102-103 ppm and δ 124-125 ppm, respectively. nih.gov The carbons of the methyl groups would appear at the higher field end of the spectrum.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the 1H-Pyrrolo[3,2-c]pyridine Core in CDCl₃
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2-H | ~6.7-6.8 | ~102-103 |
| 3-H | ~7.3-7.4 | ~124-125 |
| 4-C | - | ~150 |
| 6-C | - | ~130 |
| 7-H | ~9.0-9.1 | ~141-143 |
| 7a-C | - | ~137 |
| 3a-C | - | ~128 |
| Note: Data is based on reported values for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives and may vary depending on substitution patterns and solvent. nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in pyrrolo[3,2-c]pyridine derivatives. The IR spectrum reveals the vibrational frequencies of different bonds within the molecule, providing a molecular fingerprint.
For a typical 1H-pyrrolo[3,2-c]pyridine structure, the N-H stretching vibration of the pyrrole ring is expected to appear as a broad band in the region of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine and pyrrole rings are generally observed between 3000 and 3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings give rise to a series of sharp absorption bands in the 1400-1650 cm⁻¹ region. For substituted derivatives, the presence of other functional groups will be evident. For example, a carbonyl group (C=O) in a dihydropyrrolo[3,2-c]pyridin-4-one derivative would show a strong absorption band around 1635-1720 cm⁻¹. semanticscholar.org
Table 2: Characteristic IR Absorption Frequencies for Pyrrolo[3,2-c]pyridine Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Description |
| N-H (pyrrole) | 3200-3500 | Stretching, often broad |
| Aromatic C-H | 3000-3100 | Stretching |
| Aliphatic C-H (methyl) | 2850-3000 | Stretching |
| C=C and C=N (aromatic) | 1400-1650 | Ring stretching |
| C-N | 1250-1350 | Stretching |
| Note: The exact positions of the absorption bands can be influenced by the specific substitution pattern and the physical state of the sample. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structural formula of pyrrolo[3,2-c]pyridine compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule.
In electrospray ionization mass spectrometry (ESI-MS), which is a soft ionization technique, pyrrolo[3,2-c]pyridine derivatives typically show a prominent protonated molecular ion peak [M+H]⁺. nih.gov This allows for the direct confirmation of the molecular weight of the synthesized compound. For instance, various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines have been characterized by their [M+H]⁺ ions in HRMS analysis, confirming their elemental composition. nih.gov
Electron ionization (EI) mass spectrometry, a harder ionization technique, can provide information about the fragmentation pattern of the molecule, which can be useful for structural elucidation. For a compound like 2,4-dimethyl-1H-pyrrole, a related substructure, the mass spectrum shows a molecular ion peak and characteristic fragment ions resulting from the loss of methyl groups or other small fragments.
Table 3: Representative Mass Spectrometry Data for Pyrrolo[3,2-c]pyridine Derivatives
| Compound Type | Ionization Method | Key Ion Observed | Significance |
| Substituted 1H-Pyrrolo[3,2-c]pyridines | ESI-HRMS | [M+H]⁺ | Confirms molecular weight and elemental composition |
| 2,4-Dimethyl-1H-pyrrole (related) | EI-MS | M⁺˙ | Molecular ion |
| [M-CH₃]⁺ | Loss of a methyl group | ||
| Note: Fragmentation patterns are highly dependent on the specific structure of the analyte and the ionization conditions. |
Electronic Absorption and Emission Spectroscopy for Photophysical Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the photophysical properties of pyrrolo[3,2-c]pyridine compounds. These properties are of particular interest as many heterocyclic compounds exhibit fluorescence, making them suitable for applications in materials science and bioimaging. nih.govmdpi.com
The UV-Vis absorption spectra of pyrrolo[3,2-c]pyridine derivatives are characterized by absorption bands in the ultraviolet and visible regions, corresponding to π-π* and n-π* electronic transitions within the aromatic system. The position and intensity of these absorption bands are influenced by the nature and position of substituents on the heterocyclic core.
Many pyrrolo[3,2-c]pyridine and related pyrrolopyridine systems exhibit fluorescence. nih.govmdpi.comresearchgate.netscispace.com The emission spectra provide information about the wavelength of the emitted light and the fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process. For example, a fluorescent pyrrolo[3,4-c]pyridine derivative, 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione, displays emission in the blue-green spectral range. nih.govmdpi.com The photophysical properties, including absorption and emission wavelengths, are sensitive to the solvent environment.
Table 4: General Photophysical Properties of Fluorescent Pyrrolopyridine Derivatives
| Property | Typical Range | Remarks |
| Absorption Maximum (λ_abs) | 300-400 nm | Can be tuned by substitution |
| Emission Maximum (λ_em_) | 400-550 nm | Often in the blue-green region |
| Stokes Shift | Variable | Difference between λ_abs_ and λ_em_ |
| Fluorescence Quantum Yield (Φ_F_) | Variable | Dependent on structure and environment |
| Note: The data presented are general trends for fluorescent pyrrolopyridine systems and specific values will vary for individual compounds. |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Investigations
Chiroptical spectroscopy, particularly circular dichroism (CD), is a technique used to study the stereochemistry of chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light.
The parent compound, this compound, is achiral and therefore does not exhibit a CD spectrum. However, if a chiral center is introduced into the molecule, for example, through the attachment of a chiral substituent, or if the molecule is resolved into enantiomers, then CD spectroscopy would be a crucial technique for determining the absolute configuration and studying conformational properties in solution. The sign and intensity of the Cotton effects in the CD spectrum would provide information about the spatial arrangement of the atoms in the chiral derivative.
X-ray Diffraction (XRD) for Solid-State Structure Determination
Table 5: Representative Crystallographic Data for a Related Pyrrolopyridazine Derivative
| Parameter | 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8568(1) |
| b (Å) | 11.0690(3) |
| c (Å) | 26.4243(7) |
| β (°) | 92.777(1) |
| Z | 4 |
| Data from a related pyrrolo[1,2-b]pyridazine (B13699388) derivative. researchgate.netscispace.com |
Chromatographic Techniques Coupled with Spectrometry (e.g., HPLC-MS, UPLC) for Purity and Identity Confirmation
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of synthesized pyrrolo[3,2-c]pyridine compounds. These methods separate the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
By developing a suitable chromatographic method, the purity of a sample can be determined by measuring the area of the peak corresponding to the target compound relative to the total area of all peaks in the chromatogram. The retention time of the compound under specific chromatographic conditions serves as a characteristic identifier.
Coupling chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool for both purity assessment and identity confirmation. As the separated components elute from the chromatographic column, they are introduced into the mass spectrometer. This allows for the determination of the molecular weight of the main peak, confirming its identity as the target pyrrolo[3,2-c]pyridine derivative, as well as the molecular weights of any impurities present in the sample. This technique is widely used in the analysis of heterocyclic compounds to ensure their quality and integrity for further studies. nih.gov
Investigation of Biological Activities and Molecular Interactions of Pyrrolo 3,2 C Pyridine Systems Non Clinical Focus
Enzyme Inhibition Studies and Mechanistic Insights
Derivatives of the pyrrolo[3,2-c]pyridine core have been extensively studied for their ability to inhibit various enzyme families, offering insights into their potential mechanisms of action at a molecular level.
Kinase Inhibition Profiles (e.g., Mitotic Kinase MPS1, Fibroblast Growth Factor Receptors (FGFRs), CDK2, PI3Ks)
The 1H-pyrrolo[3,2-c]pyridine scaffold has been identified as a potent core for the development of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases.
One of the most significant applications of this scaffold has been in the inhibition of Monopolar Spindle 1 (MPS1) kinase, a critical component of the spindle assembly checkpoint in mitosis. mdpi.com MPS1 is overexpressed in many human cancers, making it a key therapeutic target. mdpi.com Structure-based design has led to the optimization of 1H-pyrrolo[3,2-c]pyridine derivatives, such as compound 65 (CCT251455) , which is a highly potent and selective inhibitor of MPS1. mdpi.com This compound stabilizes an inactive conformation of the kinase, preventing the binding of ATP and substrate peptides. mdpi.com The optimization from an initial hit compound to 65 (CCT251455) demonstrates excellent translation from biochemical potency to cell-based activity. mdpi.com
The pyrrolo[3,2-c]pyridine structure has also been explored for its inhibitory effects against FMS kinase (CSF-1R), a type III receptor tyrosine kinase involved in the proliferation of monocyte/macrophage lineage cells and over-expressed in various cancers. nih.govrsc.org In a study of eighteen diarylamide and diarylurea derivatives possessing the pyrrolo[3,2-c]pyridine scaffold, compound 1r emerged as a particularly potent FMS kinase inhibitor, being 3.2 times more potent than the lead compound, KIST101029 . rsc.orgnih.gov When tested against a panel of 40 kinases, compound 1r showed high selectivity for FMS kinase, with an inhibition of 81% at a 1 µM concentration. rsc.org Its inhibition against other kinases like FLT3 (D835Y) and c-MET was significantly lower at 42% and 40%, respectively, suggesting it is more than 33 times more selective for FMS. rsc.org
While direct studies on 2,4-dimethyl-1H-pyrrolo[3,2-c]pyridine are limited in this context, research on related pyrrolopyrimidine scaffolds provides broader insights. For instance, pyrrolo[2,3-d]pyrimidine derivatives have been developed as multi-kinase inhibitors targeting enzymes such as VEGFR-2, EGFR, HER2, and CDK2. nih.govntu.edu.sg Furthermore, patent literature suggests that pyrimidine (B1678525) or pyridine (B92270) derivatives, including the pyrrolo[3,2-c]pyridine class, are being investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks), particularly the delta isoform. nih.gov
| Compound | Target Kinase | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Compound 1r | FMS | 30 nM | rsc.orgnih.gov |
| Compound 1e | FMS | 60 nM | rsc.orgnih.gov |
| KIST101029 (Lead Compound) | FMS | 96 nM | rsc.orgnih.gov |
| 65 (CCT251455) | MPS1 (cell-based) | 40 nM | mdpi.com |
Cyclooxygenase (COX) Inhibition Studies
Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. Research into related isomeric systems provides insight into the potential for pyrrolopyridines to act as COX inhibitors.
Studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, structural isomers of the target scaffold, have demonstrated inhibitory activity against both COX-1 and COX-2. researchgate.net All tested compounds in this series inhibited both isoforms, with some derivatives showing COX-2 inhibitory activity higher than the reference drug, meloxicam. researchgate.net Molecular docking studies for these compounds suggested that their binding interaction within the active site of cyclooxygenases is a key part of their mechanism. researchgate.net
Another related class, sulfonamide-substituted (dihydro)pyrrolo[3,2,1-hi]indoles, has been shown to produce highly potent and selective COX-2 inhibitors. nih.gov The phenyl-derivative 2a from this series was the most potent, with an IC50 value for COX-2 of 53 nM. nih.gov This highlights that the broader pyrrole-fused-to-pyridine family of structures has significant potential for selective COX-2 inhibition, which is a desirable characteristic for anti-inflammatory agents. nih.gov
| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones (Compound A) | COX-1 | Stronger than Meloxicam | researchgate.net |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones (Most tested) | COX-2 | Higher activity than Meloxicam | researchgate.net |
| (Dihydro)pyrrolo[3,2,1-hi]indole (Compound 2a) | COX-2 | 0.053 µM (53 nM) | nih.gov |
Substrate Specificity and Catalytic Mechanisms of Nitrile Reductases
Nitrile reductases are enzymes that catalyze the reduction of a nitrile group to a primary amine, a chemically challenging transformation. nih.gov The only known biological equivalent is the reaction catalyzed by the QueF enzyme family, which converts 7-cyano-7-deazaguanine (preQ₀) to 7-aminomethyl-7-deazaguanine (preQ₁) using NADPH as a cofactor. nih.govnih.gov
The catalytic mechanism of QueF is complex and proceeds through several stages:
Thioimide Intermediate Formation : The reaction begins with a nucleophilic attack from a conserved cysteine residue in the enzyme's active site onto the nitrile carbon of the substrate. nih.gov This forms a covalent thioimide intermediate. nih.gov
First Hydride Transfer : The thioimide intermediate is then reduced by a first molecule of NADPH, generating a hemithioaminal intermediate. nih.gov
Intermediate Breakdown : The covalent bond between the enzyme and the substrate breaks, releasing a protonated imine intermediate. nih.gov
Second Hydride Transfer : A second molecule of NADPH reduces the imine to produce the final amine product. nih.gov
A significant challenge in the study and application of nitrile reductases is their extremely narrow substrate specificity. rsc.orgnih.gov The QueF enzymes are highly tailored to their natural substrate, preQ₀. nih.gov Despite interest in using these enzymes as biocatalysts to replace traditional metal hydride catalysts, very little progress has been made in altering or broadening their substrate scope through protein engineering. rsc.orgnih.gov The enzymes exhibit poor evolvability, posing a formidable challenge to adapting them for use with other nitrile-containing compounds, such as a hypothetical this compound-carbonitrile. rsc.org Consequently, there are no specific studies detailing the interaction or catalytic activity of nitrile reductases on the pyrrolo[3,2-c]pyridine system.
Protein-Ligand Binding Analysis
Understanding how compounds bind to key proteins provides critical information about their mechanism of action, distribution, and potential efficacy.
Interactions with Tubulin and Colchicine-Binding Site Characterization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division and have become a major target in cancer research. The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully utilized to create potent inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site. nih.govmdpi.com
A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as conformationally restricted analogues of Combretastatin A-4 (CA-4), a well-known colchicine-site binding agent. nih.gov The most potent of these, compound 10t , displayed strong antiproliferative activities against several cancer cell lines, with IC50 values as low as 0.12 µM. nih.govmdpi.com Tubulin polymerization experiments confirmed that compound 10t potently inhibited this process. mdpi.comresearchgate.net
Molecular docking studies revealed the specific interactions responsible for this activity. nih.gov The 1H-pyrrolo[3,2-c]pyridine core of compound 10t was shown to occupy the colchicine-binding site on tubulin, forming a crucial hydrogen bond with the amino acid residue Thrα179. nih.gov An additional hydrogen bond was formed between the indole (B1671886) B-ring of the compound and Asnβ349, further stabilizing the interaction. nih.gov This binding disrupts the normal dynamics of microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.comresearchgate.net
Binding Affinity and Mechanism with Serum Albumins (e.g., Bovine Serum Albumin)
Serum albumins, such as Bovine Serum Albumin (BSA), are the most abundant proteins in the blood and play a crucial role in transporting a wide variety of ligands, including many pharmaceuticals. The binding of a compound to serum albumin can significantly affect its bioavailability and distribution.
Investigations into the interaction between N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones and BSA were conducted using fluorescence spectroscopy and molecular docking. researchgate.net The intrinsic fluorescence of BSA, which arises from its tryptophan residues, was quenched upon the addition of the pyrrolopyridine derivatives. researchgate.net This quenching indicated the formation of a complex between the compounds and the protein. researchgate.net Further analysis of the binding constants and thermodynamic parameters revealed that the primary forces driving the interaction were hydrogen bonding and van der Waals forces. researchgate.net This suggests a spontaneous binding process where the compounds situate themselves within the binding pockets of the albumin protein. researchgate.net
Cellular Mechanistic Assays (In Vitro Context)
The in vitro biological activities of pyrrolo[3,2-c]pyridine derivatives have been a significant area of investigation, particularly focusing on their potential as anticancer agents. These studies delve into the specific cellular mechanisms through which these compounds exert their effects.
A primary focus of research on pyrrolo[3,2-c]pyridine systems is their ability to inhibit the growth of cancer cells and induce programmed cell death, or apoptosis.
Numerous studies have demonstrated the potent antiproliferative effects of various pyrrolo[3,2-c]pyridine derivatives against a range of human cancer cell lines. For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors showed moderate to excellent antitumor activities. tandfonline.com One of the most potent compounds from this series, 10t , exhibited IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the nanomolar range against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines. nih.govtandfonline.com This suggests that using the rigid 1H-pyrrolo[3,2-c]pyridine scaffold is a successful strategy for maintaining high antiproliferative activity. tandfonline.com
Another study focused on a different series of diarylamides and diarylureas featuring the pyrrolo[3,2-c]pyridine scaffold as FMS kinase inhibitors. researchgate.netnih.gov The derivative 1r was found to be highly potent, with IC₅₀ values ranging from 0.15 to 1.78 µM across a panel of ovarian, prostate, and breast cancer cell lines. researchgate.netnih.gov Notably, this compound also showed selectivity for cancer cells over normal fibroblasts. nih.gov The compound KIST101029 , another derivative, was shown to inhibit neoplastic cell transformation and suppress colony formation in A375 melanoma cells. nih.gov
The mechanism behind this growth inhibition often involves the induction of apoptosis. In HeLa cells, treatment with compound 10t led to a significant, dose-dependent increase in apoptotic cells. tandfonline.com Similarly, novel analogs of the drug Vemurafenib (B611658), which incorporate a pyrrolopyridine core, were shown to induce apoptosis in A375 melanoma cells. mdpi.com This was confirmed by observing characteristic morphological changes of apoptosis, such as cell rounding, chromatin condensation, and the formation of apoptotic bodies. mdpi.com
Table 1: Antiproliferative Activity of Selected Pyrrolo[3,2-c]pyridine Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source(s) |
|---|---|---|---|---|
| 10t | HeLa | Cervical | 0.12 | nih.gov, tandfonline.com, tandfonline.com |
| SGC-7901 | Gastric | 0.15 | nih.gov, tandfonline.com, tandfonline.com | |
| MCF-7 | Breast | 0.21 | nih.gov, tandfonline.com, tandfonline.com | |
| 1r | Ovarian, Prostate, Breast Panel | Various | 0.15 - 1.78 | researchgate.net, nih.gov |
| RF-86A | A375 | Melanoma | Comparable to Vemurafenib | mdpi.com |
Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis). The dynamic process of microtubule polymerization and depolymerization is a key target for many anticancer drugs. tandfonline.com Several pyrrolo[3,2-c]pyridine derivatives have been specifically designed to interfere with this process.
The compound 10t was identified as a potent inhibitor of tubulin polymerization. tandfonline.com Immunostaining assays revealed that at a concentration of just 0.12 µM, it caused a remarkable disruption of the microtubule network within cells. tandfonline.comnih.gov By binding to the colchicine site on tubulin, these compounds prevent the proper formation of the mitotic spindle, which is necessary for chromosomes to segregate during cell division. tandfonline.com
This disruption of microtubule dynamics directly leads to cell cycle arrest, typically at the G2/M phase (the transition from the growth phase into mitosis). mdpi.com Flow cytometry analysis demonstrated that HeLa cells treated with compound 10t at concentrations of 0.12 µM to 0.36 µM showed a significant accumulation of cells in the G2/M phase. tandfonline.com This mitotic arrest prevents the cancer cells from proliferating and can ultimately trigger apoptosis. tandfonline.com
The ability of cancer cells to migrate and invade surrounding tissues is the basis of metastasis, the primary cause of cancer-related mortality. mdpi.com Some pyrrolo[3,2-c]pyridine derivatives have shown promise in inhibiting these processes.
This inhibition is often linked to the downregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, allowing cancer cells to move through tissues. mdpi.com In a study of novel vemurafenib analogs with a pyrrolopyridine scaffold, the compounds were found to significantly inhibit the activity of MMP-2 and MMP-9 in A375 melanoma cells. mdpi.com This demonstrates a potential anti-metastatic effect that is distinct from their direct cytotoxic properties. Similarly, another study on 1H-pyrrolo[2,3-b]pyridine derivatives (a related scaffold) found that the lead compound 4h significantly inhibited the migration and invasion of 4T1 breast cancer cells. rsc.org
Structure-Activity Relationship (SAR) Investigations of Pyrrolo[3,2-c]pyridine Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. By systematically modifying the chemical structure of the pyrrolo[3,2-c]pyridine scaffold, researchers can identify which chemical groups are essential for biological activity.
For the series of 1H-pyrrolo[3,2-c]pyridines designed as tubulin inhibitors, several key SAR insights were established. nih.govtandfonline.com
The "A-ring": The presence of a 3,4,5-trimethoxyphenyl group (the "A-ring") is a common feature of many potent tubulin inhibitors, and it was maintained in this series. nih.gov
The "B-ring": Modifications to the aryl group at the 6-position (the "B-ring") had a significant impact on antiproliferative activity.
The introduction of electron-donating groups (EDGs) like a methyl (-CH₃) or methoxy (B1213986) (-OCH₃) group at the para-position of the B-ring generally increased activity. tandfonline.com
Conversely, the introduction of electron-withdrawing groups (EWGs) such as fluorine (-F), chlorine (-Cl), or a nitro group (-NO₂) at the same position led to decreased activity. tandfonline.com
Replacing the phenyl B-ring with a heterocyclic ring, such as an indole moiety (as in compound 10t ), resulted in the most potent activity in the series. nih.govtandfonline.com
In the series of FMS kinase inhibitors, SAR analysis revealed that a diarylamide or diarylurea linkage was important. researchgate.netnih.gov The specific substitutions on the phenyl rings were critical for potency against the FMS kinase enzyme and for antiproliferative effects in cell-based assays. nih.gov For example, compounds 1e and 1r were the most potent analogs tested against FMS kinase, being 1.6 and 3.2 times more potent, respectively, than the lead compound. researchgate.netnih.gov
Design Principles for Target-Specific Pyrrolo[3,2-c]pyridine Scaffolds
The design of modern therapeutic agents often involves rational design strategies to create molecules that interact with a specific biological target with high affinity and selectivity. The pyrrolo[3,2-c]pyridine core is considered a "superior" and "privileged" scaffold in medicinal chemistry due to its structural properties and wide range of pharmacological activities. nih.govacs.org
One key design principle is scaffold hopping and molecular hybridization . This involves combining structural features from known active compounds. For example, researchers designed new CSF1R inhibitors by merging fragments of the marketed drug Pexidartinib (which contains a pyridine element) with a pyrrolo[2,3-d]pyrimidine nucleus (a related scaffold). mdpi.com This approach led to a new lead compound with favorable potency and metabolic properties. mdpi.com
Another powerful strategy is configuration constraint . Natural products like Combretastatin A-4 (CA-4) are potent tubulin inhibitors, but they can be unstable due to isomerization around a double bond. By replacing this flexible bond with the rigid 1H-pyrrolo[3,2-c]pyridine ring system, researchers can lock the molecule into its most active conformation. tandfonline.comnih.gov This was the guiding principle behind the design of the highly potent compound 10t , which effectively mimics the bioactive shape of CA-4. nih.govtandfonline.com This strategy not only enhances potency but can also improve the drug-like properties of the molecule. tandfonline.com
Advanced Material and Catalytic Applications of Pyrrolo 3,2 C Pyridine Scaffolds
Utilization as Fluorescent Probes and Components in Optical Materials
The rigid and planar nature of fused heterocyclic systems containing the pyrrolo[3,2-c]pyridine core makes them suitable for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). These compounds can absorb light in the near-visible region and re-emit it in the visible spectrum, a key characteristic of fluorophores. niscpr.res.in
Detailed research into derivatives where the pyrrolo[3,2-c]pyridine is fused into a larger system, such as pyrrolo[3,2-c] niscpr.res.inbiosearchtech.comnaphthyridin-11(10H)-one derivatives , has provided insight into their photophysical properties. These compounds exhibit significant thermal stability and notable fluorescence. niscpr.res.in The fluorescence characteristics are influenced by the nature of the substituents on the nitrogen atom of the pyrrole (B145914) ring. niscpr.res.in For instance, studies on a series of these derivatives in Dimethylformamide (DMF) revealed emission maxima ranging from 421 to 492 nm, with quantum yields between 0.23 and 0.34. niscpr.res.in The fluorescence quantum yields were observed to be largely independent of solvent and pH. niscpr.res.in
| Compound | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
|---|---|---|---|
| 2h | 342 | 480 | 0.30 |
| 2i | 344 | 492 | 0.34 |
| 2j | 354 | 486 | 0.31 |
| 2k | 392 | 421 | 0.22 |
| 2l | 331 | 430 | 0.23 |
| 2e | 340 | 445 | 0.24 |
Applications in Chemical Sensing Technologies
The development of pyrrolo[3,2-c]pyridine derivatives specifically for chemical sensing is an area with emerging potential, though less documented than for its isomers. For comparison, related scaffolds like pyrrolo[3,4-c]pyridine have been successfully developed into fluorescent chemosensors. For example, 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione derivatives act as highly selective "turn-off" sensors for detecting Fe³⁺ and Fe²⁺ ions in solution and within living cells. acs.orgacs.org The underlying principle of these sensors is the coordination of the metal ion to the heterocyclic framework, which quenches the material's fluorescence. While this demonstrates the inherent suitability of the broader pyrrolopyridine family for sensing applications, specific examples utilizing the [3,2-c] isomer remain a subject for future research.
Integration into Hybrid Organic-Inorganic Nanostructured Materials
The integration of the 1H-pyrrolo[3,2-c]pyridine scaffold into hybrid organic-inorganic nanostructured materials, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, is a largely underexplored field. The synthesis of pyrrolo[3,2‐c]pyridin‐4‐ones has been achieved using heterogeneous solid acid catalysts like Ga‐MCM‐41‐SO3H , demonstrating an interface between the scaffold and an inorganic material. researchgate.net However, this involves using the material to synthesize the scaffold, not incorporating the scaffold as a building block within a larger hybrid material. The potential exists, as related heterocyclic systems like pyrrolo[3,2-b]pyrroles have been investigated for applications in MOFs, but direct examples for the pyrrolo[3,2-c]pyridine core are not yet prevalent in the literature. rsc.org
Exploration of Coordination Chemistry Properties
The pyrrolo[3,2-c]pyridine scaffold readily participates in metal-catalyzed reactions, highlighting its coordination capabilities. Its nitrogen atoms can act as ligands, enabling the formation of intermediates with transition metals that facilitate complex organic transformations. This is particularly evident in the synthesis of highly substituted pyrrolo[3,2-c]pyridine derivatives.
Key examples include:
Palladium Catalysis : The Suzuki cross-coupling reaction is a powerful method for creating carbon-carbon bonds. In the synthesis of 6-aryl-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines , a palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) , is used to couple a bromo-substituted pyrrolo[3,2-c]pyridine intermediate with various arylboronic acids. nih.govtandfonline.com
Copper Catalysis : Copper compounds are often used as catalysts or reagents in the synthesis of nitrogen-containing heterocycles. Copper(II) acetate (B1210297) has been employed to facilitate the coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine with 3,4,5-trimethoxyphenylboric acid . nih.gov
Synergetic Copper/Zinc Catalysis : A one-step annulation reaction to produce 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives utilizes a dual catalytic system of copper and zinc. rsc.org This process involves a double cyclization pathway, proving the utility of the scaffold in complex, metal-mediated reaction cascades. rsc.org
| Metal/Catalyst | Reaction Type | Application | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | Suzuki Cross-Coupling | Synthesis of 6-aryl-substituted derivatives | nih.govtandfonline.com |
| Copper(II) acetate | Coupling/Arylation | Synthesis of 1-aryl-substituted derivatives | nih.gov |
| Copper/Zinc | Synergistic Catalysis (Annulation) | Synthesis of fused pyrrolo[3,2-c]quinolines | rsc.org |
Role as Substrates in Biocatalytic Transformations
The use of 1H-pyrrolo[3,2-c]pyridine and its derivatives as substrates for biocatalytic transformations—where enzymes are used to chemically modify the scaffold—is not a widely documented area of research. The majority of studies focus on the interaction of these compounds with enzymes from the opposite perspective: as inhibitors. nih.gov For example, numerous diarylamide and diarylurea derivatives of the pyrrolo[3,2-c]pyridine scaffold have been synthesized and evaluated as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in cancer and inflammatory disorders. nih.gov While this demonstrates significant biological activity, it defines the scaffold as an agent that acts upon an enzyme, rather than a substrate that is transformed by one. The potential for enzymes to catalyze reactions on the pyrrolo[3,2-c]pyridine core remains an area open to future investigation.
Challenges and Future Research Directions in Pyrrolo 3,2 C Pyridine Chemistry
Methodological Advancements in Stereoselective and Regioselective Synthesis
A significant challenge in the synthesis of pyrrolo[3,2-c]pyridine derivatives lies in achieving high levels of stereoselectivity and regioselectivity. The development of methods that can precisely control the spatial arrangement of atoms and the position of substituents on the heterocyclic core is crucial for creating compounds with optimized biological activity and desired physicochemical properties.
Future research will likely focus on the development of novel catalytic systems to control stereochemistry. For instance, the use of N-heterocyclic carbenes (NHCs) as organocatalysts has shown promise in the stereoselective synthesis of related fused heterocyclic systems like pyrrolo[3,2-c]quinolines. nih.gov An NHC-catalyzed cascade reaction has been successfully employed to construct functionalized pyrrolo[3,2-c]quinolines with three contiguous stereocenters in good yields and with excellent diastereo- and enantioselectivities. nih.gov Exploring similar strategies for the 2,4-dimethyl-1H-pyrrolo[3,2-c]pyridine core could open up new possibilities for creating chiral molecules with defined stereochemistry. Furthermore, biocatalytic approaches, which have been used for the stereoselective synthesis of pyrrolidine-2,3-diones, could be adapted for pyrrolo[3,2-c]pyridine synthesis, offering mild reaction conditions and high stereocontrol. rsc.org
Regioselectivity is another critical aspect, particularly when introducing multiple substituents onto the pyrrolo[3,2-c]pyridine ring. Current synthetic strategies often yield mixtures of isomers, necessitating tedious separation processes. Future advancements will likely involve the use of directing groups and the exploration of sigmatropic rearrangements, such as the tandfonline.comtandfonline.com and nih.govtandfonline.com rearrangements of O-vinyl oximes, which have been used for the regioselective synthesis of substituted pyrroles. acs.org Developing multicomponent reactions that are inherently regioselective is also a promising direction. For example, a one-pot, multicomponent protocol has been developed for the regioselective synthesis of substituted benzo[c]pyrazolo nih.govscispace.comnaphthyridines, highlighting the potential of such strategies for complex heterocyclic systems. nih.gov
Elucidation of Complex and Unexplored Reaction Mechanisms
A deeper understanding of the reaction mechanisms involved in the synthesis of pyrrolo[3,2-c]pyridines is essential for optimizing reaction conditions, improving yields, and predicting the formation of byproducts. While many synthetic routes have been reported, detailed mechanistic studies are often lacking.
Future research should focus on employing a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling to elucidate reaction pathways. For instance, the mechanism of multicomponent reactions leading to related pyrrolo[3,4-b]pyridin-5-ones, which involves a cascade of an Ugi-Zhu three-component reaction followed by an intermolecular aza Diels-Alder cycloaddition, intramolecular N-acylation, decarboxylation, and dehydration, provides a framework for investigating similar complex transformations in the synthesis of pyrrolo[3,2-c]pyridines. mdpi.com Understanding the role of catalysts, such as the Lewis acid Yb(OTf)3 in the aforementioned reaction, is crucial for developing more efficient synthetic methods. mdpi.com
Investigating the rearrangement mechanisms that can occur during synthesis is also a key area for future research. For example, the formation of 1-aryl-4-aminopyrrolo[3,2-c]pyridines from the fusion of 4-chloropyrrolo[2,3-b]pyridine with nitroanilines involves a ring rearrangement that warrants further mechanistic investigation to control the regiochemical outcome. nih.govnih.gov
Refinement of Computational Models for Predictive Capabilities
Computational modeling has become an indispensable tool in modern drug discovery and materials science. For pyrrolo[3,2-c]pyridine derivatives, molecular modeling and docking studies have been employed to understand their binding interactions with biological targets such as tubulin and FMS kinase. nih.govnih.gov However, there is considerable scope for refining these computational models to enhance their predictive power.
Future efforts should focus on developing more accurate and sophisticated models that can predict not only binding affinity but also other crucial properties like absorption, distribution, metabolism, and excretion (ADME). This will involve the use of advanced quantum mechanical calculations, molecular dynamics simulations, and machine learning algorithms trained on larger and more diverse datasets of pyrrolo[3,2-c]pyridine derivatives. For example, a recent study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors utilized molecular modeling to suggest interactions with tubulin and predicted physicochemical properties according to Lipinski's rule of five. tandfonline.comnih.gov Refining these models could lead to more accurate predictions of bioactivity and drug-likeness.
Furthermore, computational models can be instrumental in designing novel pyrrolo[3,2-c]pyridine frameworks with specific electronic properties for applications in materials science. While computational screening has been used for pyrrole-containing materials, more specific models for the pyrrolo[3,2-c]pyridine scaffold are needed. acs.org
Discovery and Validation of Novel Biological Targets and Pathways
The biological activities of pyrrolo[3,2-c]pyridine derivatives have been explored against several known targets, including FMS kinase and tubulin. nih.govnih.gov However, to unlock the full therapeutic potential of this scaffold, it is crucial to identify and validate novel biological targets and pathways.
Future research should employ a variety of approaches, including high-throughput screening, chemical proteomics, and phenotypic screening, to identify new protein targets for pyrrolo[3,2-c]pyridine-based compounds. For instance, derivatives of the related pyrrolo[2,3-c]pyridine scaffold have been identified as potent and reversible inhibitors of Lysine-specific demethylase 1 (LSD1), a promising cancer target. theraindx.com A similar exploration for the pyrrolo[3,2-c]pyridine isomer could reveal new epigenetic modulators. The discovery of a novel 1H-pyrrolo[2,3-b]pyridine derivative as a potent type II CDK8 inhibitor for colorectal cancer further underscores the potential of pyrrolopyridine scaffolds to target novel kinases. acs.org
Once novel targets are identified, rigorous validation using genetic and pharmacological tools will be essential to confirm their role in disease pathology and their suitability as therapeutic targets. This will involve studies in relevant cell-based and animal models to establish a clear link between target engagement and therapeutic effect.
Development of Advanced Functional Materials Incorporating Pyrrolo[3,2-c]pyridine Frameworks
Beyond their applications in medicinal chemistry, pyrrolo[3,2-c]pyridine frameworks hold potential for the development of advanced functional materials. The electron-rich nature of the pyrrole (B145914) ring combined with the electron-withdrawing character of the pyridine (B92270) ring can give rise to interesting photophysical and electronic properties.
A promising area for future research is the incorporation of the pyrrolo[3,2-c]pyridine scaffold into conjugated polymers for applications in organic electronics. While research in this area is still nascent for the [3,2-c] isomer, studies on the related pyrrolo[3,4-c]pyridine-1,2-dione have demonstrated its potential as a novel electron acceptor for electrochromic conjugated polymers, exhibiting good optical contrasts and fast switching speeds. rsc.org This suggests that the pyrrolo[3,2-c]pyridine core could also be a valuable building block for organic semiconductors. Research on pyrrole-containing semiconducting materials has highlighted the potential of this class of compounds in organic photovoltaics and field-effect transistors, although challenges in synthesis and stability need to be addressed. acs.org The investigation of pyrrolo-phenanthrolines as n-type semiconductors further supports the potential of fused pyrrole-pyridine systems in organic electronics. mdpi.com
Future work should focus on the design and synthesis of novel this compound-based monomers and polymers and the characterization of their optical and electronic properties. This could lead to the development of new materials for organic light-emitting diodes (OLEDs), solar cells, and sensors.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,4-dimethyl-1H-pyrrolo[3,2-c]pyridine derivatives?
- Methodological Answer: Key synthetic strategies include:
- One-step cyano-to-pyrrolidine conversion : Efficient preparation of rigid tricyclic derivatives via a mild, single-step reaction using readily available reagents (e.g., cyano intermediates) .
- Suzuki coupling : Reaction of halogenated pyrrolo-pyridine scaffolds (e.g., 4-chloro derivatives) with boronic acids using Pd(PPh₃)₄ catalysts in dichloromethane or dioxane, though yields may vary depending on substituents (e.g., 20.2% for phenylboronic acid vs. 59% for benzofuro derivatives) .
- Phosphorus pentasulfide-mediated thione formation : Conversion of pyrrolo-pyridinones to thiones, followed by methylation to introduce sulfanyl groups .
Q. How are this compound derivatives characterized structurally?
- Methodological Answer: Techniques include:
- NMR spectroscopy : and NMR to confirm substitution patterns and regiochemistry .
- X-ray crystallography : Resolve complex stereoelectronic effects, such as distorted square-bipyramidal geometries in metal complexes (e.g., Cu(II) coordination studies) .
- Elemental analysis and HPLC : Validate purity (>98% by HPLC) and molecular composition .
Q. What solvents and catalysts are optimal for pyrrolo-pyridine functionalization?
- Methodological Answer: Polar aprotic solvents (DMF, DMSO, THF) enhance reactivity in nucleophilic substitutions . For cross-coupling reactions (e.g., Suzuki), Pd(PPh₃)₄ in dichloromethane or dioxane is preferred, though dichloromethane may reduce yields compared to dioxane .
Advanced Research Questions
Q. How do substituent effects influence the biological activity of this compound derivatives?
- Methodological Answer:
- Anticancer SAR : Methyl groups at positions 2 and 4 enhance rigidity, improving binding to tubulin’s colchicine site. Derivatives with ester or carboxyl groups show superior cytotoxicity (IC₅₀ < 1 µM in HeLa, MCF-7 cells) .
- Antimicrobial activity : Electron-withdrawing groups (e.g., Cl) at position 4 increase membrane permeability, as shown in MIC assays against S. aureus and E. coli .
Q. How can molecular dynamics (MD) simulations optimize the design of pyrrolo-pyridine-based enzyme inhibitors?
- Methodological Answer:
- CYP51 inhibition : MD simulations reveal that 4H-pyrano[3,2-c]pyridine derivatives adopt a planar conformation, facilitating π-π stacking with heme cofactors. Free energy calculations (MM-PBSA) validate binding affinities (ΔG < -30 kcal/mol) .
- MPS1 kinase inhibition : Structure-based design stabilizes an inactive kinase conformation via hydrophobic interactions between the pyrrolo-pyridine core and hinge residues (e.g., Glu603). Pharmacokinetic optimization (e.g., logP < 3) ensures oral bioavailability in xenograft models .
Q. What strategies resolve contradictions in synthetic yields for similar pyrrolo-pyridine derivatives?
- Methodological Answer:
- Steric and electronic analysis : Lower yields in Suzuki couplings (e.g., 20.2% for 4-phenylfuro[3,2-c]pyridine vs. 59% for benzofuro analogs) may arise from steric hindrance at position 4 or electron-deficient boronic acids. DFT calculations can predict reactivity .
- Reaction condition screening : Adjusting solvent polarity (e.g., dioxane vs. dichloromethane) or catalyst loading (e.g., Pd(OAc)₂ with phosphine ligands) improves conversions .
Q. How are pyrrolo-pyridine derivatives evaluated for in vivo efficacy?
- Methodological Answer:
- Pharmacokinetic profiling : Assess oral bioavailability (%F > 50%), half-life (t₁/₂ > 4 h), and brain penetration (logBB > -1) in rodent models .
- Xenograft studies : Dose-dependent tumor growth inhibition (e.g., HCT116 models) with biomarkers (e.g., phospho-histone H3) confirming target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
